![molecular formula C4H10N2O B3089935 (Z)-N'-Hydroxyisobutyrimidamide CAS No. 1202858-97-6](/img/structure/B3089935.png)
(Z)-N'-Hydroxyisobutyrimidamide
Overview
Description
(Z)-N'-Hydroxyisobutyrimidamide, commonly referred to as HIB, is an organic compound that belongs to the class of heterocyclic compounds. HIB is an important intermediate in organic synthesis and has been used in numerous scientific research applications. HIB has been used in the synthesis of chiral compounds, as well as in the synthesis of pharmaceuticals and other organic compounds. HIB has been found to be a useful tool in the study of biochemical and physiological processes. In
Mechanism of Action
The mechanism of action of HIB is not completely understood. However, it is believed that HIB acts as a proton donor, which can then be used to transfer protons to other molecules. This proton transfer can then be used to activate or deactivate enzymes and other proteins. Additionally, HIB can also be used to form hydrogen bonds with other molecules, which can affect the activity of proteins.
Biochemical and Physiological Effects
HIB has been found to have a variety of biochemical and physiological effects. In particular, HIB has been found to be an effective inhibitor of the enzyme phospholipase A2, which is involved in the breakdown of phospholipids. This inhibition can be used to modulate the activity of other enzymes and proteins. Additionally, HIB has been found to be an effective inhibitor of the enzyme xanthine oxidase, which is involved in the metabolism of purines. Inhibition of xanthine oxidase has been found to have anti-inflammatory and anti-oxidative effects.
Advantages and Limitations for Lab Experiments
HIB is a useful tool for laboratory experiments due to its ability to be easily synthesized and its ability to inhibit enzymes. Additionally, HIB is relatively non-toxic and has a low cost. However, HIB is not as stable as some other compounds and can degrade over time. Additionally, HIB can react with other molecules, which can affect the results of experiments.
Future Directions
There are a number of potential future directions for HIB research. One potential direction is to further explore the mechanism of action of HIB. Additionally, further research could be done to explore the potential therapeutic applications of HIB. Furthermore, research could be done to explore the potential of HIB as a drug delivery system. Additionally, research could be done to explore the potential of HIB to be used as a catalyst in organic synthesis. Finally, research could be done to explore the potential of HIB to be used in the synthesis of other organic compounds.
Scientific Research Applications
HIB has been used extensively in scientific research applications. It has been used in the synthesis of chiral compounds, which are important in the pharmaceutical industry. HIB has also been used in the synthesis of other organic compounds, such as steroids and peptides. Additionally, HIB has been used in the study of biochemical and physiological processes, such as the regulation of gene expression and enzyme activity. HIB has also been used in the study of drug metabolism and toxicity.
properties
IUPAC Name |
N'-hydroxy-2-methylpropanimidamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H10N2O/c1-3(2)4(5)6-7/h3,7H,1-2H3,(H2,5,6) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JHRDEHLFNLLCQS-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(=NO)N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)/C(=N\O)/N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H10N2O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
102.14 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(Z)-N'-Hydroxyisobutyrimidamide | |
CAS RN |
849833-56-3, 35613-84-4 | |
Record name | (1Z)-N-Hydroxy-2-methylpropanimidamide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=849833-56-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | N'-Hydroxy-2-methylpropanimidamide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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